molecular formula C25H29N5O4S2 B14090753 2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate

2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate

Cat. No.: B14090753
M. Wt: 527.7 g/mol
InChI Key: RPBKAHXXOUFDPQ-UHFFFAOYSA-N
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Description

2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a pyridine ring, a disulfide linkage, and an imidazoquinoline moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate involves multiple steps, starting with the preparation of the individual components. The pyridine ring is typically synthesized through a series of reactions involving nitration, reduction, and cyclization. The disulfide linkage is formed by the oxidation of thiol groups, while the imidazoquinoline moiety is constructed through a condensation reaction involving an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. This includes maintaining specific temperatures, pressures, and pH levels to optimize yield and purity. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bond, yielding thiol groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide linkage may yield sulfoxides or sulfones, while reduction may produce thiol-containing compounds.

Scientific Research Applications

2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: A related compound with a similar disulfide linkage and pyridine ring.

    Pyridinium salts: Structurally diverse compounds with applications in various fields, including as antimicrobial and anticancer agents.

Uniqueness

2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate is unique due to its combination of a pyridine ring, disulfide linkage, and imidazoquinoline moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H29N5O4S2

Molecular Weight

527.7 g/mol

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethyl N-[2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]carbamate

InChI

InChI=1S/C25H29N5O4S2/c1-4-33-15-19-28-21-22(30(19)16-25(2,3)32)17-9-5-6-10-18(17)27-23(21)29-24(31)34-13-14-35-36-20-11-7-8-12-26-20/h5-12,32H,4,13-16H2,1-3H3,(H,27,29,31)

InChI Key

RPBKAHXXOUFDPQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2NC(=O)OCCSSC4=CC=CC=N4

Origin of Product

United States

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